Isoquinoline, 1-amino-3-tert-butyl- is a derivative of isoquinoline, a heterocyclic aromatic organic compound characterized by a fused benzene and pyridine ring structure. The specific compound features an amino group at the first position and a tert-butyl group at the third position of the isoquinoline ring. This compound is part of a larger family of isoquinoline derivatives, many of which exhibit significant biological activities and have applications in pharmaceuticals.
Isoquinoline itself is known for its diverse presence in natural products, particularly in alkaloids derived from plants. The presence of the amino group enhances its potential reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development .
Isoquinoline derivatives, including 1-amino-3-tert-butyl-, are noted for their diverse biological activities:
The synthesis of Isoquinoline, 1-amino-3-tert-butyl- can be achieved through several methods:
Isoquinoline, 1-amino-3-tert-butyl- has potential applications in various fields:
Research into the interactions of Isoquinoline, 1-amino-3-tert-butyl- with biological targets is ongoing. Studies have focused on:
Several compounds share structural similarities with Isoquinoline, 1-amino-3-tert-butyl-. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isoquinoline | Basic structure without substitutions | Found in many natural alkaloids |
| 1-Aminoisoquinoline | Amino group at position one | Exhibits neuroprotective properties |
| 3-Methylisoquinoline | Methyl group at position three | Different metabolic pathways compared to tert-butyl variant |
| Berberine | Contains additional methoxy and quaternary nitrogen | Known for its antimicrobial properties |
Isoquinoline, 1-amino-3-tert-butyl- stands out due to its specific tert-butyl substitution, which affects its solubility and biological interactions compared to other isoquinolines. Its unique structural features may enhance its pharmacological profile and make it a candidate for further drug development .
The incorporation of tert-butyl groups into isoquinoline frameworks often requires precise protection-deprotection sequences to ensure regiochemical fidelity. The tert-butyloxycarbonyl (Boc) protecting group, widely recognized for its acid-labile properties, plays a pivotal role in multi-step syntheses of 1-amino-3-tert-butyl-isoquinoline derivatives. A typical sequence involves:
The regioselectivity of tert-butyl introduction is strongly influenced by steric and electronic factors. Comparative studies show that electron-donating groups at the 3-position direct substitution to the 1-amino position through resonance stabilization of intermediate carbocations.
| Protection Method | Reagents | Deprotection Conditions | Yield Range (%) |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Boc~2~O, DMAP, MeCN | TFA/CH~2~Cl~2~ (1:1), 2h | 75–92 |
| Cbz (Benzyloxycarbonyl) | Cbz-Cl, NaOH, H~2~O | H~2~/Pd-C, EtOH | 68–85 |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, DIEA, DMF | Piperidine/DMF (20%), 30min | 80–89 |
Table 1: Comparison of protecting group strategies for 1-amino-isoquinoline derivatives. Boc protection demonstrates superior compatibility with subsequent tert-butyl group stability.
The Buchwald–Hartwig amination has revolutionized the functionalization of isoquinoline amines, enabling direct arylation of the 1-amino position under mild conditions. Key advancements include:
Recent work demonstrates the coupling of 1-amino-3-tert-butyl-isoquinoline with heteroaryl bromides (e.g., 3-bromopyridine) using BrettPhos precatalysts, achieving >90% conversion in 3h at 80°C.
Regiochemical control in 3-tert-butyl-isoquinoline derivatives is achieved through:
Electronic Directing Effects:
Steric Guidance:
A breakthrough regioselective method employs Bischler-Napieralski cyclization under phosphoryl chloride (POCl~3~) conditions. This generates chloroiminium intermediates that undergo intramolecular cyclization, with sodium borohydride mediating regioselective hydride transfer to yield 1-amino-3-tert-butyl derivatives exclusively.
Case Study:
Substrate: N-(3-tert-butylphenyl)acetamide
Conditions: POCl~3~ (3eq), 110°C, 4h → NaBH~4~, MeOH, 0°C
Product: 1-Amino-3-tert-butylisoquinoline (94% yield, >99% regiopurity).
Microwave irradiation has addressed traditional limitations in isoquinoline synthesis through:
A comparative study demonstrates the superiority of microwave methods:
| Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor |
|---|---|---|---|
| Reaction Time | 18h | 35min | 31× |
| Energy Consumption | 850kJ/mol | 150kJ/mol | 5.7× |
| Isolated Yield | 67% | 89% | 1.3× |
Table 2: Efficiency gains in 1-amino-3-tert-butyl-isoquinoline synthesis via microwave irradiation.
The structure-activity relationships of amino-substituted isoquinoline derivatives in anticancer drug development reveal critical insights into the molecular determinants of antitumor efficacy [1] [2]. Research has demonstrated that phenylaminoisoquinolinequinones exhibit remarkable differences in antiproliferative activity depending upon the location and donor capacity of the substituted phenylamino group at the quinone nucleus [1]. The substitution effects are particularly significant for compounds containing the phenylamino group at the carbon-6 position, which promotes a substantial increase in antiproliferative activity against gastric, lung, and bladder cancer cell lines [1].
Detailed structure-activity relationship studies have revealed that the 6-substituted regioisomers demonstrate superior antiproliferative potencies compared to their 7-substituted counterparts [1]. This enhanced activity correlates with higher half-wave potentials, suggesting that the biological activity involves a redox cycling process [1]. The most potent compounds in this series exhibit submicromolar inhibitory concentration values against multiple cancer cell lines, with compound 4b showing exceptional activity against gastric adenocarcinoma, lung cancer, and bladder carcinoma cells [1].
| Compound | Position | Cancer Cell Line | Inhibitory Concentration (μM) |
|---|---|---|---|
| 2b | 6-substituted | Gastric (AGS) | 0.85 |
| 3b | 6-substituted | Lung (SK-MES-1) | 0.76 |
| 4b | 6-substituted | Bladder (J82) | 0.42 |
| 7b | 6-substituted | Gastric (AGS) | 0.93 |
Novel isoquinolinequinone N-oxides have emerged as particularly promising anticancer agents, with compound 25 demonstrating nanomolar growth inhibition values against human tumor cell lines [3] [4]. The carbon-6 isomers consistently achieve mean growth inhibition values more than 2 times lower than the corresponding carbon-7 isomers, reinforcing the importance of substitution position in determining biological activity [3] [4]. This compound exhibits particularly low growth inhibition values for ovarian tumor cell lines OVCAR-3 (48 nanomolar) and OVCAR-4 (69 nanomolar) and melanoma tumor cell line MALME-3M (48 nanomolar) [4].
Multidrug resistance evaluation of selected compounds reveals that nine compounds present lower growth inhibition concentrations in multidrug-resistant tumor cell lines compared to their sensitive counterparts [3] [4]. Four compounds display nanomolar growth inhibition values against multidrug-resistant cells, with selectivity ratios up to 2.7 versus the sensitive parental cells [3] [4]. The most potent compound 25 inhibits the activity of drug efflux pumps in multidrug-resistant cells, causes significant reactive oxygen species accumulation, and potently inhibits cell proliferation [3] [4].
Research on aminoisoquinolinequinones has identified compound 13 as the most promising active compound against tested cancer cell lines, with inhibitory concentration values in the 0.21-0.49 micromolar range, demonstrating superior activity compared to the anticancer agent etoposide [5]. The 7-amino-6-bromoisoquinoline-5,8-quinone structure exhibits exceptional antitumor activity against human gastric adenocarcinoma, human lung, and human bladder carcinoma cancer cells [5].
Amino-substituted isoquinoline derivatives demonstrate significant neuroprotective effects through modulation of N-methyl-D-aspartate receptor activity [6] [7] [8]. The tetrahydroisoquinoline derivative 1-methyl-1,2,3,4-tetrahydroisoquinoline exhibits antagonistic effects on N-methyl-D-aspartate receptors and provides neuroprotective abilities in primary cultures of rat cerebellar granule cells exposed to glutamate [7]. This compound induces almost complete neuroprotection when co-applied with glutamate at 500 micromolar concentration, demonstrating comparable efficacy to established N-methyl-D-aspartate receptor antagonists [7].
The 6-substituted decahydroisoquinoline-3-carboxylic acids represent a particularly potent series of N-methyl-D-aspartate receptor antagonists developed as cerebroprotective agents for neurodegenerative disorders involving glutamate-mediated excitotoxicity [8]. These compounds demonstrate exceptional selectivity for N-methyl-D-aspartate receptors, with compounds 31a and 32a showing inhibitory concentration values of 55 and 856 nanomolar respectively in radioligand binding assays [8]. The same compounds exhibit selective antagonism of N-methyl-D-aspartate responses in cortical wedge preparations with inhibitory concentration values of 0.15 and 1.39 micromolar respectively [8].
| Compound | Binding Affinity (nM) | Cortical Wedge Activity (μM) | In Vivo Efficacy (mg/kg) |
|---|---|---|---|
| 31a | 55 ± 14 | 0.15 ± 0.01 | 1.25 |
| 32a | 856 ± 136 | 1.39 ± 0.29 | 2.5 |
The neuroprotective mechanisms of isoquinoline alkaloids involve multiple pathways, including reduction of oxidative stress, regulation of calcium homeostasis, and modulation of apoptotic processes [6]. These compounds demonstrate the ability to increase superoxide dismutase, glutathione, and catalase activity in vivo to reduce oxidative damage [6]. The structural characteristics of isoquinoline alkaloids, particularly the presence of multiple ether bonds that can be converted to hydroxyl groups, contribute to their antioxidant properties and ability to cross the blood-brain barrier [6].
Research has identified specific structural requirements for N-methyl-D-aspartate receptor antagonist activity, with the spatial and steric configuration of the decahydroisoquinoline nucleus being critical for affinity at the N-methyl-D-aspartate receptor [8]. The phosphonate- and tetrazole-substituted amino acids represent the most potent and selective N-methyl-D-aspartate receptor antagonists in this series, showing excellent activity in animal models following systemic administration [8].
Amino-substituted isoquinoline derivatives demonstrate remarkable antimicrobial efficacy against multidrug-resistant bacterial pathogens [9] [10] [11]. Alkynyl isoquinoline compounds exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Staphylococcus aureus strains, with minimum inhibitory concentrations ranging from 4 to 16 micrograms per milliliter [9] [10]. These compounds maintain their antimicrobial activity against fluoroquinolone-resistant bacteria, where traditional quinolone antibiotics fail to show efficacy [9] [10].
The antimicrobial spectrum of isoquinoline derivatives extends to multiple bacterial species, with compounds HSN584 and HSN739 showing particularly broad-spectrum activity [9] [10]. These compounds demonstrate minimum inhibitory concentrations of 4-8 micrograms per milliliter against various methicillin-resistant Staphylococcus aureus strains and vancomycin-resistant Staphylococcus aureus isolates [9]. Importantly, these compounds retain their antimicrobial efficacy against bacteria that are resistant to ciprofloxacin, levofloxacin, and norfloxacin [9].
| Bacterial Strain | HSN584 MIC (μg/mL) | HSN739 MIC (μg/mL) | Ciprofloxacin MIC (μg/mL) |
|---|---|---|---|
| MRSA NRS 385 | 4 | 8 | >128 |
| MRSA NRS 383 | 8 | 8 | 128 |
| VRSA 4 | 4 | 8 | 128 |
| VRSA 7 | 4 | 4 | 128 |
The intracellular antimicrobial activity of alkynyl isoquinoline compounds represents a significant advantage over conventional antibiotics [9] [10]. These compounds successfully permeate macrophage cells and reduce intracellular methicillin-resistant Staphylococcus aureus burden by approximately 2 log units, while vancomycin fails to achieve intracellular bacterial clearance [9]. The ability to clear intracellular bacteria is crucial for preventing infection relapse and metastasis [9].
Isoquinoline-3-carboxylic acid demonstrates exceptional broad-spectrum antibacterial activity against plant pathogenic bacteria, with inhibition rates of 94.67%, 96.19%, and 97.27% against Xanthomonas oryzae, Ralstonia solanacearum, and Agrobacterium tumefaciens respectively at 50 micrograms per milliliter [11]. The compound shows comparable efficacy to the positive control kasugamycin, indicating its potential as an agricultural antimicrobial agent [11].
Structure-activity relationship studies reveal that electron-withdrawing groups at the carbon-3 position of the isoquinoline ring significantly enhance antibacterial activity [11]. The carboxyl group linkage at carbon-3 exhibits the highest antibacterial activity, while the cyano group at the same position demonstrates promising activity against specific bacterial strains [11]. The introduction of electron-withdrawing groups at carbon-5 or electron-rich groups at carbon-4 further enhances antimicrobial efficacy [11].
Amino-substituted isoquinoline derivatives exhibit significant antioxidant properties in cellular oxidative stress models, demonstrating their potential as therapeutic agents for oxidative stress-related disorders [12] [13]. The 8-aminoquinoline derivatives linked with natural antioxidant compounds show remarkable reactive oxygen species-scavenging and copper-chelating properties [12]. Compounds 4 and 5 in this series demonstrate the ability to protect photoreceptor-like cells from hydrogen peroxide-induced cell death by reducing intracellular reactive oxygen species generation [12].
Flow cytometry analysis reveals that compounds 4 and 5 significantly reduce the percentage of reactive oxygen species-positive cells in hydrogen peroxide-treated cell cultures [12]. The protective effect is further validated by the decreased expression of acrolein, a marker of lipid peroxidation induced by oxidative stress [12]. These compounds demonstrate cytoprotective effects at concentrations ranging from 50 to 100 micromolar, effectively reducing hydrogen peroxide-induced intracellular reactive oxygen species generation in photoreceptor-like cells [12].
The magnetization strategy applied to isoquinoline alkaloids enhances their antioxidant activities compared to their non-magnetized counterparts [13]. Magnetic derivatives of berberine, tetrahydroberberine, palmatine, tetrahydropalmatine, and tetrahydropapavine all show improved antioxidant properties following magnetic derivatization [13]. The tetrahydroberberine magnetic derivative demonstrates the strongest antioxidant activity among the tested compounds [13].
| Compound | Antioxidant Activity | Cellular Protection Concentration (μM) |
|---|---|---|
| Compound 4 | High | 50-100 |
| Compound 5 | High | 50-100 |
| THBer Magnetic | Strongest | Not specified |
The antioxidant mechanisms of isoquinoline derivatives involve multiple pathways, including direct radical scavenging, metal chelation, and modulation of cellular antioxidant systems [12] [13]. The structural features of these compounds, particularly the presence of hydroxyl groups and aromatic ring systems, contribute to their radical-scavenging capabilities [12]. The ability to chelate metal ions, particularly copper, prevents metal-catalyzed oxidative processes that contribute to cellular damage [12].
Research demonstrates that isoquinoline alkaloids can modulate the nuclear factor erythroid 2-related factor 2 pathway, which regulates the expression of antioxidant and detoxifying enzymes [14]. This mechanism enhances the cellular defense against oxidative stress by upregulating endogenous antioxidant systems [14]. The compounds also demonstrate the ability to reduce the formation of reactive oxygen species and reactive nitrogen species, which are key mediators of oxidative cellular damage [14].